molecular formula C20H39NO4S B024236 N-Oleoyl taurine CAS No. 52514-04-2

N-Oleoyl taurine

Cat. No.: B024236
CAS No.: 52514-04-2
M. Wt: 389.6 g/mol
InChI Key: KOGRJTUIKPMZEJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleoyltaurine (CHEBI:146206) is a fatty acid–taurine conjugate formed via an amide bond between oleic acid (C18:1, 9Z) and taurine (2-aminoethanesulfonic acid). Its IUPAC name is 2-[(9Z)-octadec-9-enoylamino]ethanesulfonic acid, with the molecular formula C₂₀H₃₉NO₄S (molecular weight: 405.59 g/mol) . Structurally, it belongs to the N-acyltaurine subclass of lipids, characterized by a sulfonic acid group and an unsaturated fatty acyl chain.

Oleoyltaurine is endogenously synthesized in mammals and detected in human serum and plasma. It exhibits diverse biological roles, including anti-tumor activity, apoptosis induction, and modulation of calcium channels in renal tissues . Recent studies highlight its involvement in skin wound healing and metabolic regulation, particularly in response to inositol metabolites like D-chiro-inositol (DCI) .

Properties

IUPAC Name

2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGRJTUIKPMZEJ-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196879
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52514-04-2
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52514-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Oleoyl taurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleoyltaurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-OLEOYL TAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y8TQZ5HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Optimization

The oxidation reaction is conducted in an aqueous medium at temperatures between 30–50°C, with hydrogen peroxide serving as the oxidizing agent. The process includes:

  • Cooling : Rapid cooling to 10–15°C post-reaction to prevent byproduct formation.

  • Washing : Multiple washes with ethanol to remove unreacted starting materials.

  • Drying : Vacuum drying to yield crystalline taurine with >98% purity.

This method minimizes waste and avoids harsh solvents, making it environmentally favorable. However, scalability requires precise control over reaction time and temperature to maintain efficiency.

Chemical Conjugation Methods

The synthesis of oleoyltaurine involves forming an amide bond between the carboxyl group of oleic acid and the amine group of taurine. Chemical activation of the carboxylic acid is essential for this step.

Carbodiimide-Mediated Coupling

A common approach uses carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS):

  • Activation : Oleic acid reacts with EDC/NHS in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to form an active NHS ester.

  • Conjugation : Taurine is introduced to the activated ester, facilitating nucleophilic acyl substitution at pH 7–8.

  • Purification : The crude product is purified via silica gel chromatography or recrystallization.

Key Parameters :

  • Molar Ratio : A 1:1.2 ratio of oleic acid to taurine ensures complete conversion.

  • Reaction Time : 12–24 hours at room temperature.

  • Yield : 70–85%, depending on purification efficiency.

Challenges and Solutions

  • Byproduct Formation : Excess EDC can lead to urea byproducts. Quenching with acetic acid or filtration minimizes this issue.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate removal. Alternatives like tetrahydrofuran (THF) offer a balance.

Enzymatic Synthesis Strategies

Enzymatic methods provide a greener alternative by leveraging lipases as biocatalysts. These reactions occur in non-aqueous media, avoiding the need for chemical activating agents.

Lipase-Catalyzed Amidation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the direct condensation of oleic acid and taurine:

  • Solvent System : Tert-butanol or cyclohexane, which maintain enzyme activity while solubilizing substrates.

  • Water Activity : Controlled at <0.3 to favor synthesis over hydrolysis.

  • Temperature : 40–60°C, optimizing enzyme kinetics without denaturation.

Advantages :

  • Selectivity : Minimal side reactions compared to chemical methods.

  • Sustainability : Biodegradable catalysts and reduced solvent waste.

Yield : 60–75%, with potential improvements via enzyme engineering.

Industrial-Scale Production

Scaling oleoyltaurine synthesis requires optimizing cost, yield, and reproducibility. Industrial protocols often combine chemical and enzymatic approaches.

Continuous Flow Reactors

  • Process Design : Oleic acid and taurine are fed into a reactor with immobilized lipase or EDC/NHS.

  • Residence Time : 2–4 hours, significantly shorter than batch methods.

  • Output : 90–95% conversion efficiency with inline purification via membrane filtration.

Quality Control

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm.

  • Impurity Profiling : Gas chromatography–mass spectrometry (GC-MS) identifies residual solvents or fatty acid derivatives.

Comparative Analysis of Preparation Methods

The table below summarizes the pros and cons of major synthesis strategies:

MethodReagents/ConditionsYield (%)AdvantagesDisadvantages
Chemical (EDC/NHS) EDC, NHS, DCM/DMF, RT, 24h70–85High yield, well-establishedToxic solvents, byproduct formation
Enzymatic Lipase, tert-butanol, 50°C, 48h60–75Eco-friendly, selectiveLonger reaction time, lower yield
Industrial Continuous flow, immobilized catalysts90–95Scalable, efficientHigh initial equipment cost

Chemical Reactions Analysis

Hydrolysis

  • N-acetyltaurine hydrolase (PTER): This enzyme can catalyze the hydrolysis of N-acetyltaurine, producing taurine . Although PTER is most active with N-acetyltaurine, it can also catalyze the hydrolysis of other N-acyl amino acids .

Biological and Chemical Activities

  • Apoptosis Induction: Oleoyltaurine can induce apoptosis in cancer cells [8, 16]. Studies have shown that taurine can trigger apoptosis in colon, breast, and hepatocarcinoma cells .
  • Impact on Cell Proliferation: N-Acyl taurines, including N-oleoyl taurine, can lower proliferation in the human prostate adenocarcinoma cell line PC-3 . N-Arachidonoyl taurine and this compound inhibit the proliferation of MCF-7 cells .
  • TRPV1 and TRPV4 Activation: this compound may activate Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 4 (TRPV4) [17, 21].

Metabolism and Detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to monitor reactions involving taurine and its derivatives . It is also used in the quantification of NATs .
  • Enzymatic Activity Assays: Recombinant PTER's enzymatic activity can be determined through various assays, with activity being most pronounced when N-acetyltaurine is used as a substrate .

Scientific Research Applications

Metabolic Regulation

Oleoyltaurine has been implicated in the regulation of metabolic processes. Studies indicate that it may influence energy balance and body weight management through its interactions with specific biochemical pathways.

  • Feeding Regulation : Research demonstrates that oleoyltaurine can modulate feeding behavior via its effects on the central nervous system. It activates receptors such as TRPV1 and TRPV4, which are involved in appetite regulation . These receptors play a crucial role in signaling satiety and energy expenditure.
  • Glucose Homeostasis : Oleoyltaurine has shown promise in improving glucose metabolism. It is believed to enhance insulin sensitivity and reduce adiposity, which could have implications for managing conditions like type 2 diabetes .

Cancer Treatment

The anti-cancer properties of oleoyltaurine are particularly noteworthy. Research indicates that it may inhibit the proliferation of various cancer cell lines.

  • Inhibition of Cell Proliferation : Studies have reported that oleoyltaurine can effectively inhibit the growth of breast cancer cells (MCF-7) and other tumor types by inducing apoptosis and modulating key signaling pathways involved in cell survival . This suggests a potential role as an adjunctive therapy in cancer treatment.
  • Mechanisms of Action : The mechanisms through which oleoyltaurine exerts its effects include the modulation of mitochondrial function and the reduction of oxidative stress within cancer cells. By targeting these pathways, oleoyltaurine may enhance the efficacy of conventional chemotherapeutic agents .

Anti-inflammatory Effects

Oleoyltaurine exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

  • Regulation of Immune Responses : Oleoyltaurine has been shown to influence the secretion of pro-inflammatory cytokines, thereby modulating immune responses . This property could be beneficial in conditions characterized by chronic inflammation, such as cardiovascular diseases and neurodegenerative disorders.
  • Skin Wound Healing : Recent studies have highlighted the role of N-acyl taurines, including oleoyltaurine, in promoting skin repair processes. They accelerate wound healing by enhancing keratinocyte motility and fibroblast differentiation, indicating potential applications in dermatological therapies .

Table: Summary of Oleoyltaurine Applications

Application AreaFindingsReferences
Metabolic RegulationModulates appetite via TRPV1/TRPV4 activation; improves glucose metabolism
Cancer TreatmentInhibits proliferation of MCF-7 cells; induces apoptosis
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; promotes skin wound healing

Mechanism of Action

N-Oleoyl Taurine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Critical Analysis of Research Findings

  • Contradictions: While oleoyltaurine and arachidonoyltaurine are both anti-tumor agents, their efficacy varies across cell lines, suggesting tissue-specific receptor expression .
  • Gaps: The role of hydroxyeicosatetraenoyltaurines (derived from arachidonoyltaurine) remains uncharacterized.
  • Clinical Relevance : Oleoyltaurine’s wound-healing properties in mice warrant further validation in human models .

Biological Activity

Oleoyltaurine, a derivative of taurine, is classified as an N-acyl taurine (NAT) and is recognized for its significant biological activities, particularly in metabolic regulation and potential therapeutic applications. This article explores the biological activity of oleoyltaurine, including its physiological effects, mechanisms of action, and implications for health.

Overview of Oleoyltaurine

Oleoyltaurine (C18:1 NAT) is the most abundant N-acyl taurine in human plasma. It is formed by the conjugation of oleic acid with taurine, an amino acid known for its role in various biological processes. The compound has garnered attention due to its potential effects on metabolic health, particularly in relation to insulin sensitivity and appetite regulation.

1. Metabolic Regulation

Oleoyltaurine has been shown to stimulate the secretion of glucagon-like peptide 1 (GLP-1), a hormone that enhances insulin sensitivity and promotes satiety. This effect is significant in the context of obesity and type 2 diabetes management, where improved GLP-1 signaling can lead to better glycemic control .

2. Appetite Suppression

Research indicates that oleoyltaurine can decrease food intake. This appetite-suppressing effect may be mediated through central nervous system pathways that involve the hypothalamus, where energy balance is regulated .

Table 1: Biological Activities of Oleoyltaurine

ActivityDescriptionReferences
Insulin SensitivityEnhances GLP-1 secretion, improving insulin sensitivity in mice . ,
Appetite RegulationDecreases food intake through central nervous system signaling .
Anti-Cancer PropertiesInhibits proliferation of cancer cells such as PC-3 prostate cancer cells .
Anti-Inflammatory EffectsExhibits potential anti-inflammatory properties in various models of inflammation .

Case Study 1: Anti-Cancer Effects

In vitro studies have demonstrated that oleoyltaurine inhibits the proliferation of PC-3 prostate cancer cells. Cells treated with oleoyltaurine showed reduced viability compared to untreated controls, suggesting its potential as a therapeutic agent against prostate cancer .

Case Study 2: Metabolic Health

A study involving dietary supplementation with oleoyltaurine in mice showed significant improvements in glucose tolerance and reductions in body weight. These findings highlight oleoyltaurine's role in metabolic health and its potential application in obesity treatment strategies .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Oleoyltaurine in laboratory settings?

  • Methodological Answer : Oleoyltaurine synthesis typically involves conjugating oleic acid with taurine via amide bond formation, often using carbodiimide-based coupling agents. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity assessment. Researchers must provide detailed protocols for reagent ratios, reaction conditions (e.g., temperature, pH), and purification steps to ensure reproducibility .

Q. How is the purity of Oleoyltaurine assessed, and what analytical techniques are recommended for validation?

  • Methodological Answer : Purity validation combines chromatographic (HPLC with UV/RI detection) and spectroscopic methods (mass spectrometry for molecular weight confirmation). Quantitative analysis via gas chromatography (GC) or liquid chromatography–mass spectrometry (LC-MS) is advised for trace impurity detection. For novel compounds, elemental analysis and melting point determination are critical. Cross-referencing with literature data for known derivatives ensures accuracy .

Q. What known biological targets or pathways are associated with Oleoyltaurine based on current literature?

  • Methodological Answer : Oleoyltaurine is hypothesized to interact with lipid-sensing receptors such as GPR119 or PPAR-α, given structural similarities to other fatty acid amides. Researchers should conduct systematic literature reviews using databases like PubMed and SciFinder, focusing on in vitro receptor-binding assays and gene expression studies. Keyword combinations (e.g., "Oleoyltaurine AND lipid metabolism") optimize search efficacy .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the pharmacokinetic properties of Oleoyltaurine in vivo?

  • Methodological Answer : In vivo studies require dose-response curves, control groups (vehicle and positive controls), and timed sample collection (plasma, tissues) to assess absorption and metabolism. Use stable isotope-labeled Oleoyltaurine as an internal standard in LC-MS/MS for quantification. Address interspecies variability by testing multiple animal models and adhering to ethical guidelines for sample size justification .

Q. How can researchers resolve contradictions in reported data regarding the metabolic stability of Oleoyltaurine across different model systems?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, enzyme concentrations) or model specificity (e.g., liver microsomes vs. whole-cell systems). Conduct comparative studies under standardized protocols, including positive controls (e.g., Oleoylethanolamide). Meta-analyses of existing data using tools like RevMan can identify confounding variables, while enzyme kinetics studies (Km/Vmax) clarify substrate specificity .

Q. What strategies are recommended for optimizing in vitro assay conditions to study Oleoyltaurine's receptor binding specificity?

  • Methodological Answer : Optimize buffer composition (e.g., Tris-HCl vs. PBS), temperature (37°C for physiological relevance), and detergent concentrations to prevent non-specific binding. Use radioligand displacement assays (³H-labeled antagonists) with Scatchard analysis for affinity calculations. Include negative controls (e.g., taurine alone) and validate findings with siRNA-mediated receptor knockdowns .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in Oleoyltaurine's bioactivity measurements across cell lines?

  • Methodological Answer : Cell line variability often stems from differences in receptor expression or metabolic enzymes. Perform quantitative PCR or Western blotting to profile target receptors (e.g., GPR119) across lines. Normalize bioactivity data to receptor density and use multivariate regression to isolate contributing factors .

Q. What statistical approaches are robust for analyzing dose-dependent effects of Oleoyltaurine in preclinical studies?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are ideal for dose-response data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, Bayesian hierarchical models improve reliability. Open-source tools like R or Python’s SciPy suite facilitate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Oleoyl taurine
Reactant of Route 2
Reactant of Route 2
N-Oleoyl taurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.